molecular formula C39H59N5O8S B6289873 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine CAS No. 2237936-33-1

2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine

Cat. No.: B6289873
CAS No.: 2237936-33-1
M. Wt: 758.0 g/mol
InChI Key: SGWUHMHLYNPPKB-FTBISJDPSA-N
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Description

2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonylamino, and carboxyl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amidation, sulfonylation, and esterification. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines.

Scientific Research Applications

2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and its ability to modulate biological pathways . Additionally, it finds applications in the industry as a precursor for the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O8S.C12H23N/c1-18-7-13-21(14-8-18)40(36,37)31-25(28)29-15-5-6-22(30-26(35)39-27(2,3)4)24(34)38-17-20-11-9-19(10-12-20)16-23(32)33;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,22H,5-6,15-17H2,1-4H3,(H,30,35)(H,32,33)(H3,28,29,31);11-13H,1-10H2/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWUHMHLYNPPKB-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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